molecular formula C8H12N2O2 B13614619 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol

3-((3-Aminopyridin-4-yl)oxy)propan-1-ol

Cat. No.: B13614619
M. Wt: 168.19 g/mol
InChI Key: ZXEVYDZENNTBBS-UHFFFAOYSA-N
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Description

3-((3-Aminopyridin-4-yl)oxy)propan-1-ol: is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an aminopyridine group linked to a propanol chain through an ether linkage. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol typically involves the reaction of 3-aminopyridine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopyridine attacks the carbon atom of the chloropropanol, resulting in the formation of the ether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The propanol chain provides additional flexibility and binding affinity .

Biological Activity

3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridine ring substituted with an amino group and an oxypropanol moiety, which are crucial for its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This structure includes:

  • A pyridine ring that enhances its ability to interact with various biological molecules.
  • An amino group that facilitates hydrogen bonding, increasing its affinity for specific targets.
  • An oxypropanol moiety that contributes to its reactivity in chemical interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways associated with neurological disorders and other conditions.
  • Hydrogen Bonding : The amino group allows for strong hydrogen bonding with proteins or nucleic acids, which can alter their structure and function.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it is hypothesized that this compound may provide therapeutic benefits in treating neurological disorders.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated potential inhibition of key metabolic enzymes.
Study 2Receptor BindingShowed affinity for neurotransmitter receptors, indicating possible neuroprotective effects.
Study 3Antimicrobial TestingExhibited moderate antimicrobial activity against Gram-positive bacteria.

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of 3-aminopyridine with epichlorohydrin under basic conditions:

  • Reactants : 3-Aminopyridine and epichlorohydrin.
  • Conditions : Basic medium (e.g., sodium hydroxide).
  • Process :
    • Formation of an intermediate epoxide.
    • Nucleophilic attack by the amino group leading to product formation.

This synthetic route allows for modifications that can enhance biological activity or selectivity towards specific targets.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(3-aminopyridin-4-yl)oxypropan-1-ol

InChI

InChI=1S/C8H12N2O2/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2

InChI Key

ZXEVYDZENNTBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCCCO)N

Origin of Product

United States

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